

Technical Guide: Structural Identification and Characterization of 2-Bromo-1-Decanal

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Compound of Interest

Compound Name: 2-Bromo-1-decanal

CAS No.: 93245-72-8

Cat. No.: B1664055

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Executive Summary

2-Bromo-1-decanal (CAS: N/A for specific isomer, generic

-bromoaldehyde class) represents a highly reactive synthetic intermediate used primarily in the construction of heterocycles (e.g., thiazoles via Hantzsch synthesis) and lipid peroxidation studies. Its structure comprises a lipophilic C10 alkyl chain, a terminal aldehyde, and an electron-withdrawing bromine atom at the

-position.

This guide provides a rigorous, multi-modal identification strategy. Unlike simple aliphatic aldehydes, the presence of the

-halogen significantly alters spectroscopic signatures and reactivity profiles. This document details the causality behind these shifts and provides self-validating protocols to confirm identity and purity.

Part 1: Structural Analysis & Reactivity Profile

To accurately identify **2-bromo-1-decanal**, one must understand how the functional groups interact. The molecule is not merely the sum of "aldehyde + alkyl bromide"; the proximity of these groups creates unique electronic environments.

The -Halo Effect

The bromine atom at C2 exerts a strong inductive effect (σ -I σ), withdrawing electron density from the carbonyl carbon.

- Consequence 1 (Reactivity): The carbonyl carbon becomes more electrophilic, making it highly susceptible to nucleophilic attack (e.g., by water to form hydrates or alcohols to form hemiacetals).
- Consequence 2 (Spectroscopy): The C=O bond shortens, increasing its force constant and shifting the IR absorption to a higher frequency compared to unsubstituted decanal.
- Consequence 3 (Stability): The acidic

-proton allows for easy enolization, leading to potential racemization or elimination of HBr to form

-unsaturated aldehydes (2-decenal) if handled improperly.

Part 2: Spectroscopic Characterization Strategy (The Gold Standard)

Drug development standards require orthogonal validation. Relying on a single method is insufficient due to the potential for decomposition.

Infrared (IR) Spectroscopy

Objective: Confirm functional groups and assess the inductive influence of bromine.

Functional Group	Vibration Mode	Expected Frequency (cm ⁻¹)	Diagnostic Insight
Aldehyde (C=O)	Stretching	1735 – 1750	Shifted ~15-20 cm ⁻¹ higher than decanal (1725 cm ⁻¹) due to -Br inductive withdrawal (Fermi resonance may split this).
Aldehyde (C-H)	Stretching	2720 & 2820	Characteristic "Fermi doublet." The lower frequency band (2720) is distinct from alkyl C-H.
C-Br	Stretching	500 – 600	Strong fingerprint band, though often obscured.
Alkyl Chain	C-H Stretching	2850 – 2960	Standard alkane backbone.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and stereoelectronic environment.

H NMR (Proton)

The spectrum will display a distinct pattern due to the chiral center at C2.

- Aldehyde Proton (H-1):
 - Shift:
9.4 – 9.6 ppm.
 - Multiplicity: Doublet (

).

- Coupling (): Small coupling (Hz) to the H-2 proton.
- Note: Normal aldehydes are ~9.7 ppm; the -Br slightly shields or deshields depending on conformation, but the doublet nature is key.
- -Proton (H-2):
 - Shift: 4.1 – 4.4 ppm.
 - Multiplicity: Doublet of triplets () or ddd.
 - Causality: This proton is deshielded by both the carbonyl anisotropy and the electronegative bromine. This is the "fingerprint" signal distinguishing it from non-halogenated decanal (~2.4 ppm).
- Bulk Alkyl Chain:
 - 1.2 – 1.4 ppm (multiplet).
 - Terminal methyl: 0.88 ppm (triplet).

C NMR (Carbon)

- Carbonyl (C1): 190 – 195 ppm.

- -Carbon (C2):

50 – 60 ppm (Significant downfield shift from alkane range due to Br).

Mass Spectrometry (MS)

Objective: Confirm molecular weight and halogen presence.

- Isotopic Signature: Look for the 1:1 ratio of molecular ion peaks () and () at m/z 234 and 236 (approximate). This confirms the presence of a single Bromine atom (Br and Br).
- Fragmentation:
 - -Cleavage: Loss of the alkyl chain.^{[1][2]}
 - McLafferty Rearrangement: Possible due to the long chain (gamma-hydrogen transfer), leading to a characteristic even-mass fragment.
 - Loss of HBr: A fragment at () or () indicates elimination.

Part 3: Chemical Validation Protocols

While spectroscopy provides structural data, wet chemistry validates reactivity.

Protocol A: 2,4-Dinitrophenylhydrazine (2,4-DNP) Test

Purpose: Confirms the aldehyde functionality. Mechanism: Nucleophilic addition-elimination.^[3]

- Preparation: Dissolve 0.1 g of 2,4-DNP in 1 mL conc. (), then add 1.5 mL water and 5 mL ethanol (Brady's Reagent).

- Execution: Dissolve 2 drops of **2-bromo-1-decanal** in 1 mL ethanol. Add 1 mL of Brady's Reagent.
- Observation: Immediate formation of a yellow/orange precipitate.[3]
- Causality: The

-bromo group makes the carbonyl more electrophilic, often accelerating this reaction compared to unfunctionalized alkanals.

Protocol B: Alcoholic Silver Nitrate Test

Purpose: Confirms the presence of the labile alkyl bromide. Mechanism:

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assisted precipitation.

- Reagent: 2%

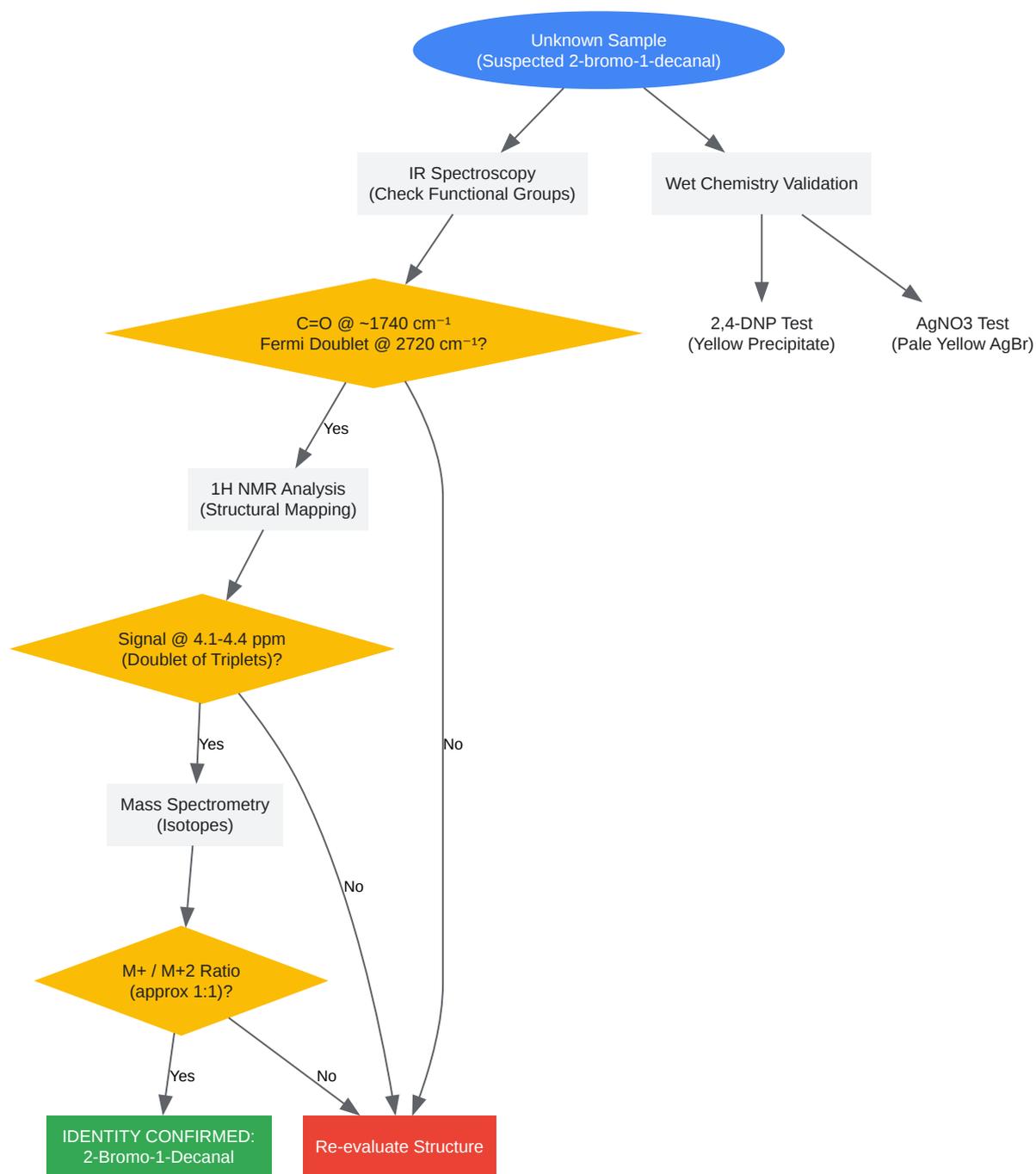
in ethanol.
- Execution: Add 2 drops of the analyte to 1 mL of reagent.
- Observation: Rapid formation of a pale yellow precipitate (AgBr).
- Differentiation: Secondary alkyl halides usually react slowly. However,

-halo carbonyls react rapidly because the adjacent carbonyl orbital overlap stabilizes the transition state for substitution.

Part 4: Visualization of Workflows

Logic Flow for Identification

The following diagram illustrates the decision matrix for confirming the structure.



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Figure 1: Step-wise analytical logic flow for the structural confirmation of **2-bromo-1-decanal**.

Reaction Mechanism: 2,4-DNP Derivatization

Understanding the mechanism ensures the analyst understands why the precipitate forms.



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Figure 2: Nucleophilic addition-elimination pathway for the derivatization of the aldehyde.

Part 5: Safety and Handling (Critical)

Warning:

-Halo aldehydes are potent lachrymators (tear-inducing agents) and skin irritants.

- Containment: All manipulations must occur inside a functioning fume hood.
- Neutralization: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to neutralize the alkyl bromide functionality before disposal.
- Storage: Store at -20°C under inert gas (Argon/Nitrogen). These compounds degrade to acidic species upon exposure to air and moisture.

References

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